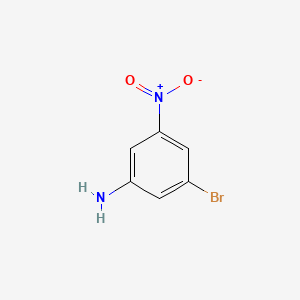

3-Bromo-5-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-5-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLFQPJKTXGLGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212882 | |

| Record name | ar-Bromo-ar-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63460-07-1 | |

| Record name | ar-Bromo-ar-nitrobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ar-Bromo-ar-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-nitroaniline CAS number and properties

CAS Number: 55215-57-1

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3-Bromo-5-nitroaniline, a key intermediate in the development of novel therapeutics and other specialized chemical products. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Core Properties and Data

This compound is an aromatic amine characterized by the presence of both a bromine atom and a nitro group on the benzene (B151609) ring, positioned meta to the amino group. These functional groups impart unique reactivity, making it a valuable building block in organic synthesis.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. All data should be confirmed with in-house analysis.

| Property | Value | Citation(s) |

| CAS Number | 55215-57-1 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O₂ | [2] |

| Molecular Weight | 217.02 g/mol | [3] |

| Appearance | Yellow to brown crystalline solid/powder | [1] |

| Boiling Point | 346.6 ± 22.0 °C at 760 mmHg | [3] |

| Density | 1.8 ± 0.1 g/cm³ | [3] |

| Solubility | Very slightly soluble in water (0.37 g/L at 25 °C) | [2] |

| pKa | 1.22 ± 0.10 (Predicted) | [2] |

| Storage Conditions | Room temperature, protect from light, keep in a dark, inert atmosphere | [1] |

Note on Melting Point: A definitive experimental melting point for this compound is not consistently reported in the surveyed literature[3]. However, the related isomer, 2-Bromo-5-nitroaniline (CAS 10403-47-1), has a reported melting point of 138-142 °C[4].

Synthesis and Experimental Protocols

This compound is typically synthesized via the selective reduction of one nitro group of a dinitro precursor. The most common laboratory-scale synthesis starts from 1-bromo-3,5-dinitrobenzene (B94040).

Synthesis of this compound from 1-Bromo-3,5-dinitrobenzene

This protocol describes the selective reduction of 1-bromo-3,5-dinitrobenzene using an aqueous solution of ammonium (B1175870) sulfide (B99878).

Materials:

-

1-Bromo-3,5-dinitrobenzene (1.0 eq.)

-

Ethanol (B145695) (EtOH)

-

20% Aqueous Ammonium Sulfide ((NH₄)₂S) solution (2.2 eq.)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Water (H₂O)

-

Saturated Saline (Brine)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-bromo-3,5-dinitrobenzene (e.g., 3.0 g, 12 mmol) in ethanol (15 mL).[1]

-

Addition of Reducing Agent: At room temperature, add the 20% aqueous ammonium sulfide solution (9.0 mL, 26 mmol) to the ethanolic solution of the starting material.[1]

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2 hours.[1]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.[1]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with saturated saline, and then concentrate it under reduced pressure to remove the solvent.[1]

-

Purification: Purify the resulting crude product by silica gel column chromatography. Elute with a mixture of ethyl acetate and hexane (1:4 ratio).[1]

-

Product Isolation: Collect the relevant fractions and concentrate them under reduced pressure to yield this compound as an orange solid (Typical yield: 84%).[1]

Characterization (¹H NMR):

-

¹H NMR (300 MHz, CDCl₃): δ 7.70 (s, 1H), 7.41 (d, J = 1.8 Hz, 1H), 7.08 (d, J = 1.5 Hz, 1H), 4.07 (br. s, 2H).[1]

-

Mass Spectrometry: m/z = 217 (M⁺).[1]

Applications in Research and Drug Development

Aromatic nitro compounds are a cornerstone of medicinal chemistry, serving as key components in a wide array of therapeutic agents.[5] The nitro group can act as both a pharmacophore and a synthetic handle for further molecular elaboration.[6]

Role as a Synthetic Intermediate

This compound is a versatile intermediate primarily used in the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations:

-

The amino group can be diazotized and substituted (e.g., via Sandmeyer reaction) to introduce a wide range of other functional groups (e.g., -OH, -CN, -X).

-

The bromo group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds.

-

The nitro group can be reduced to an amine, providing another site for chemical modification.

This trifunctional nature makes it a valuable precursor for building complex molecular scaffolds. Bromoaniline derivatives, in general, are crucial intermediates in the synthesis of drugs for infectious diseases and cancer.[7]

Precursor to Bioactive Molecules

A significant application of this compound is its role as a precursor to 3-Bromo-5-nitrobenzoic acid . This transformation can be readily achieved via a Sandmeyer reaction, where the amino group of this compound is converted into a carboxylic acid. Derivatives of 3-Bromo-5-nitrobenzoic acid have shown significant promise in pharmaceutical research, particularly in the development of novel treatments for tuberculosis and various cancers.[8] The availability and reactivity of this compound are therefore critical for advancing these drug discovery programs.

References

- 1. This compound | 55215-57-1 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | CAS#:55215-57-1 | Chemsrc [chemsrc.com]

- 4. 2-Bromo-5-nitroaniline CAS 10403-47-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. mdpi.com [mdpi.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 8. nbinno.com [nbinno.com]

3-Bromo-5-nitroaniline synthesis from 1-bromo-3,5-dinitrobenzene.

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-nitroaniline from 1-Bromo-3,5-dinitrobenzene (B94040)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both an amino and a nitro group on a brominated benzene (B151609) ring, allows for a wide range of subsequent chemical modifications. This technical guide provides a comprehensive overview of the synthesis of this compound from the starting material 1-bromo-3,5-dinitrobenzene. The primary focus is on the selective reduction of one nitro group, a transformation most commonly achieved via the Zinin reduction. This document details the reaction mechanism, presents a comparative analysis of different synthetic protocols, provides a detailed experimental procedure, and includes visual diagrams of the reaction pathway and experimental workflow.

Reaction Mechanism: The Zinin Reduction

The selective reduction of one nitro group in a polynitro aromatic compound is a classic transformation known as the Zinin reduction. This reaction is typically carried out using sulfide-based reagents, such as ammonium (B1175870) sulfide (B99878) ((NH₄)₂S) or sodium sulfide (Na₂S), in an alcoholic or aqueous solvent. The generally accepted mechanism, while not fully elucidated, is believed to proceed through a series of reduction steps. The sulfide ion acts as the reducing agent, and the reaction likely involves the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. The selectivity for the reduction of only one nitro group is a key feature of this reaction, making it a powerful tool in organic synthesis.

Comparative Analysis of Synthetic Protocols

Several methods have been reported for the synthesis of this compound from 1-bromo-3,5-dinitrobenzene. The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product. Below is a summary of quantitative data from various reported protocols for easy comparison.

| Reducing Agent(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 20% aq. (NH₄)₂S | Ethanol | Reflux | 2 hours | 84[1] |

| Na₂S·9H₂O, NH₄Cl, NH₃·H₂O | Water | 80 | 20 minutes | 70.5[2] |

| Iron powder | Acetic Acid | 90 | 30 minutes | 80[2] |

Detailed Experimental Protocol: Ammonium Sulfide Method

This section provides a detailed, step-by-step methodology for the synthesis of this compound using ammonium sulfide, which has been reported to provide a high yield.[1]

Materials and Equipment:

-

1-Bromo-3,5-dinitrobenzene

-

20% aqueous ammonium sulfide solution

-

Ethanol

-

Ethyl acetate (B1210297)

-

Saturated saline solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3.0 g (12 mmol, 1.0 eq.) of 1-bromo-3,5-dinitrobenzene in 15 mL of ethanol.[1]

-

Addition of Reducing Agent: To the stirred solution at room temperature, add 9.0 mL of a 20% aqueous ammonium sulfide solution (26 mmol, 2.2 eq.).[1]

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.[1]

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with a saturated saline solution.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

Purification: The crude product is purified by silica gel column chromatography. Elute the column with a mixture of ethyl acetate and hexane (1:4) to obtain the pure this compound.[1]

-

Characterization: The final product is an orange solid. The reported yield is 2.2 g (84%).[1] The product can be characterized by spectroscopic methods such as ¹H NMR and mass spectrometry.[1]

Visualizing the Synthesis

Reaction Pathway

The following diagram illustrates the chemical transformation from 1-bromo-3,5-dinitrobenzene to this compound.

Caption: Chemical synthesis of this compound.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis.

References

Spectroscopic Analysis of 3-Bromo-5-nitroaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-5-nitroaniline (CAS No. 55215-57-1), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed look at its ¹H NMR, ¹³C NMR, and IR spectral characteristics.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.70 | t | 1.9 | 1 | H-4 |

| 7.41 | t | 2.0 | 1 | H-2 |

| 7.08 | t | 2.0 | 1 | H-6 |

| 4.07 | br s | - | 2 | -NH₂ |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 149.5 | C-NH₂ |

| 148.8 | C-NO₂ |

| 123.0 | C-Br |

| 121.2 | C-4 |

| 115.5 | C-6 |

| 110.1 | C-2 |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3300 | N-H stretch (amine) |

| 1620-1590 | N-H bend (amine) |

| 1550-1490 | N-O asymmetric stretch (nitro group) |

| 1360-1290 | N-O symmetric stretch (nitro group) |

| 880-800 | C-H bend (aromatic, out-of-plane) |

| 700-500 | C-Br stretch |

Note: These are typical absorption ranges for the respective functional groups.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are detailed methodologies for the key experiments cited.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to ensure a good signal-to-noise ratio. For the more dilute and less sensitive ¹³C NMR, a significantly larger number of scans is required. The data is then processed using Fourier transformation, and the chemical shifts, coupling constants, and integrations are determined.

Infrared (IR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Alternatively, the KBr pellet method can be used. A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of the IR spectrometer for analysis.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a compound like this compound can be visualized as a structured workflow, from sample preparation to final data interpretation and structure confirmation.

Caption: Workflow for Spectroscopic Analysis.

3-Bromo-5-nitroaniline molecular weight and formula

This technical guide provides a concise overview of the fundamental physicochemical properties of 3-Bromo-5-nitroaniline, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

This compound is an aromatic amine and a nitro compound. Its core quantitative data are summarized in the table below for ease of reference.

| Property | Value | Citations |

| Molecular Formula | C6H5BrN2O2 | [1][2][3] |

| Molecular Weight | 217.02 g/mol | [2][3] |

| Monoisotopic Mass | 215.95344 Da | [1][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 55215-57-1 | [1][4] |

Logical Relationship of Compound Identifiers and Properties

The following diagram illustrates the relationship between the different identifiers and key properties of this compound.

Experimental Protocols

While specific, detailed experimental protocols involving this compound are highly application-dependent, a general synthetic procedure is available.

Synthesis of this compound from 1-Bromo-3,5-dinitrobenzene (B94040) [5]

A general procedure for the synthesis of this compound involves the selective reduction of one nitro group in 1-bromo-3,5-dinitrobenzene.[5]

-

Reactants : To a solution of 1-bromo-3,5-dinitrobenzene (1 equivalent) in ethanol, an aqueous solution of 20% ammonium (B1175870) sulfide (B99878) ((NH4)2S, 2.2 equivalents) is added at room temperature.[5]

-

Reaction : The mixture is heated to reflux for 2 hours.[5]

-

Workup : Upon completion, the reaction is cooled and diluted with ethyl acetate (B1210297) and water. The organic layer is separated, washed with saturated saline, and concentrated under reduced pressure.[5]

-

Purification : The crude product is then purified by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and hexane (B92381) as the eluent to yield this compound as an orange solid.[5]

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-nitroaniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-nitroaniline, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the established methodologies for determining its solubility in common organic solvents. It further outlines how such data should be presented and provides a procedural workflow for experimental determination.

Introduction to this compound

This compound (CAS No: 55215-57-1) is an aromatic amine containing both a bromo and a nitro functional group. Its chemical structure influences its polarity and, consequently, its solubility in various solvents. Understanding its solubility is crucial for process development, purification, and formulation in chemical synthesis and pharmaceutical research. While qualitatively understood to be soluble in some organic solvents, precise quantitative data is essential for accurate process control and optimization.

Quantitative Solubility Data

Table 1: Solubility of this compound in Common Organic Solvents at 25°C (Example Format)

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 32.04 | 0.792 | Data to be determined | Data to be determined |

| Ethanol | 46.07 | 0.789 | Data to be determined | Data to be determined |

| Acetone | 58.08 | 0.791 | Data to be determined | Data to be determined |

| Ethyl Acetate | 88.11 | 0.902 | Data to be determined | Data to be determined |

| Dichloromethane | 84.93 | 1.33 | Data to be determined | Data to be determined |

| Toluene | 92.14 | 0.867 | Data to be determined | Data to be determined |

| n-Heptane | 100.21 | 0.684 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for Table 1, several established methods can be employed. The choice of method may depend on the available equipment and the desired accuracy. Two common and reliable methods are the gravimetric method and UV/Vis spectrophotometry.

3.1. Gravimetric Method

This classical method involves preparing a saturated solution of the solute and then determining the mass of the dissolved solid in a known volume of the solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period is essential.

-

Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-weighed, calibrated volumetric pipette. To avoid transferring any solid particles, it is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE filter) into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in g/100 mL or mol/L using the mass of the dissolved solute and the volume of the supernatant taken.

3.2. UV/Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis spectrum, which is the case for this compound due to its aromatic and nitro groups.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration. The λmax for this compound should be determined by scanning a dilute solution over a range of wavelengths (e.g., 200-400 nm).

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (steps 1 and 2).

-

Dilution: After equilibration, carefully withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by taking the dilution factor into account. This concentration represents the solubility of this compound in that solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not widely reported, this guide provides the necessary framework for researchers to determine this crucial physical property. By following the detailed experimental protocols for the gravimetric or UV/Vis spectrophotometry methods, scientists can generate reliable and accurate solubility data. The standardized presentation of this data, as suggested in this guide, will facilitate its use in process development, chemical synthesis, and pharmaceutical research, ultimately enabling more efficient and robust scientific outcomes.

Reactivity of the Amino Group in 3-Bromo-5-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 3-Bromo-5-nitroaniline. The presence of both a bromine atom and a nitro group in the meta positions significantly influences the electron density on the amino nitrogen, thereby modulating its basicity and nucleophilicity. This document delves into the electronic effects of these substituents, supported by quantitative data, and explores the compound's utility in key synthetic transformations such as acylation, diazotization, N-alkylation, and the synthesis of benzimidazoles. Detailed experimental protocols for these reactions are provided, alongside visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding and practical application of this compound in research and drug development.

Introduction

This compound is a substituted aromatic amine that serves as a versatile building block in organic synthesis. The reactivity of its amino group is of paramount importance for its application in the synthesis of pharmaceuticals, agrochemicals, and dyes. The electronic landscape of the benzene (B151609) ring is significantly shaped by the presence of a moderately deactivating bromo group and a strongly deactivating nitro group, both positioned meta to the amino functionality. This guide aims to provide a detailed understanding of how these substituents collectively impact the chemical behavior of the amino group.

Electronic Effects of Substituents

The reactivity of the amino group in this compound is primarily governed by the inductive and resonance effects of the bromo and nitro substituents.

-

Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group, exerting a strong -I (inductive) and -R (resonance) effect. Positioned meta to the amino group, its resonance effect is diminished, but its strong inductive effect significantly reduces the electron density on the nitrogen atom of the amino group.

-

Bromo Group (-Br): The bromo group exhibits a dual electronic effect: a -I (inductive) effect due to its electronegativity and a +R (resonance) effect due to its lone pairs of electrons. However, the inductive effect is generally considered to be stronger than the resonance effect for halogens. In the meta position, the resonance effect is also less pronounced.

The cumulative effect of these two electron-withdrawing groups is a significant decrease in the electron density on the amino nitrogen, which in turn lowers its basicity and nucleophilicity compared to aniline.

Quantitative Reactivity Data

The impact of the bromo and nitro substituents on the reactivity of the amino group can be quantitatively assessed through its predicted pKa value and by using Hammett substituent constants.

| Parameter | Value | Interpretation |

| Predicted pKa | 1.22 ± 0.10[1] | The low predicted pKa value indicates that this compound is a very weak base. This is a direct consequence of the electron-withdrawing nature of the bromo and nitro groups, which destabilize the anilinium conjugate acid. |

| Hammett Constant (σ) | ||

| σ_meta_ (Br) | +0.39 | The positive value indicates the electron-withdrawing nature of the bromine atom at the meta position, primarily through its inductive effect. |

| σ_meta (NO₂) | +0.71 | The large positive value highlights the strong electron-withdrawing character of the nitro group at the meta position. |

| Sum of σ_meta | +1.10 | The additive effect of the Hammett constants suggests a significant deactivation of the amino group towards electrophilic attack. |

Caption: Table summarizing the predicted pKa and Hammett constants for this compound.

Key Reactions and Experimental Protocols

Despite the reduced reactivity, the amino group of this compound can participate in a variety of important chemical transformations.

N-Acylation

N-acylation of the amino group is a common reaction to form amides. This can serve to protect the amino group or to introduce a new functional moiety. Due to the reduced nucleophilicity of the amino group in this compound, more reactive acylating agents or catalysts may be required.

Experimental Protocol: Acylation with Acyl Chlorides

This protocol is adapted from general procedures for the acylation of halogenated anilines.[2]

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 mmol) in a suitable solvent such as acetonitrile (B52724) (10 mL) or dichloromethane (B109758) (10 mL).

-

Addition of Reagents: Add a base, such as pyridine (B92270) (1.2 mmol) or triethylamine (B128534) (1.2 mmol), to the solution. Cool the mixture in an ice bath.

-

Acylation: Slowly add the acyl chloride (e.g., acetyl chloride or benzoyl chloride, 1.1 mmol) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into 50 mL of cold water.

-

Isolation: Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

References

- 1. Kinetics and Mechanism of the Addition of Substituted Anilines to β-Nitrostyrene - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 2. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Effects of Bromo and Nitro Groups in 3-Bromo-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of 3-Bromo-5-nitroaniline, focusing on the distinct contributions of the bromo and nitro substituents. Understanding these electronic effects is crucial for predicting the molecule's reactivity, acidity, and potential interactions in various chemical and biological systems, which is of significant interest in medicinal chemistry and materials science.

Introduction to Electronic Effects

The chemical behavior of a substituted aromatic compound is profoundly influenced by the nature of its substituents. These effects are broadly categorized into two types: inductive and resonance effects.

-

Inductive Effect (I): This is a through-bond effect, resulting from the difference in electronegativity between a substituent and the atom to which it is attached. Electron-withdrawing groups exhibit a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I).

-

Resonance Effect (M or R): Also known as the mesomeric effect, this is a through-space delocalization of π-electrons between a substituent and the aromatic ring. Electron-withdrawing groups via resonance have a negative resonance effect (-M), and electron-donating groups have a positive resonance effect (+M).

In this compound, both the bromo and nitro groups are positioned meta to the amino group. Their electronic influence significantly modulates the electron density of the aniline (B41778) ring and the basicity of the amino group.

Electronic Contributions of Bromo and Nitro Groups

The Bromo Group

The bromo substituent is characterized by a dual electronic nature. Due to the high electronegativity of bromine, it exerts a strong electron-withdrawing inductive effect (-I) . Conversely, the lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system, resulting in a weak electron-donating resonance effect (+M) . However, for halogens, the inductive effect generally outweighs the resonance effect.

The Nitro Group

The nitro group is a powerful electron-withdrawing group that acts through both the inductive and resonance effects. The nitrogen atom, bonded to two highly electronegative oxygen atoms, strongly pulls electron density from the ring via the sigma bonds, leading to a potent -I effect . Furthermore, the π-system of the nitro group can effectively delocalize the π-electrons of the aromatic ring, resulting in a strong -M effect .[1]

Quantitative Analysis of Electronic Effects

The electronic effects of substituents can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The total electronic effect can be estimated by the sum of the relevant Hammett constants for each substituent.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Inductive Effect | Resonance Effect |

| Bromo | +0.39 | +0.23 | -I (withdrawing) | +M (donating) |

| Nitro | +0.71 | +0.78 | -I (withdrawing) | -M (withdrawing) |

Physicochemical and Spectroscopic Data of this compound

The electronic effects of the bromo and nitro groups directly influence the physical and spectroscopic properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrN₂O₂ | [2] |

| Molecular Weight | 217.02 g/mol | [2] |

| Predicted pKa | 1.22 ± 0.10 | [2] |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.70 (s, 1H), 7.41 (d, J = 1.8 Hz, 1H), 7.08 (d, J = 1.5 Hz, 1H), 4.07 (br. s, 2H) | [3] |

| ¹³C NMR (CDCl₃) δ (ppm) | Predicted values based on analogous compounds: C-NH₂ (~148), C-Br (~123), C-NO₂ (~150), other aromatic C (~110-130) | [4][5][6][7][8] |

| Infrared (IR) Spectroscopy | Characteristic peaks expected: N-H stretching (~3300-3500 cm⁻¹), N-O stretching (~1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), C-Br stretching (~500-600 cm⁻¹) | [9][10] |

| UV-Vis Spectroscopy | Expected λ_max influenced by nitro and amino chromophores, likely in the range of 300-400 nm. | [11][12][13] |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the selective reduction of one nitro group in 1-bromo-3,5-dinitrobenzene (B94040).[3]

Materials:

-

1-bromo-3,5-dinitrobenzene

-

Aqueous 20% Ammonium Sulfide ((NH₄)₂S) solution

-

Ethyl acetate (B1210297)

-

Water

-

Saturated saline solution

-

Silica (B1680970) gel for column chromatography

-

Hexane

Procedure:

-

Dissolve 1-bromo-3,5-dinitrobenzene (e.g., 3.0 g, 12 mmol) in ethanol (15 mL) in a round-bottom flask.

-

At room temperature, add an aqueous 20% (NH₄)₂S solution (e.g., 9.0 mL, 26 mmol).

-

Heat the reaction mixture to reflux for 2 hours.

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash it with saturated saline, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane (e.g., 1:4) eluent.

-

The final product, this compound, is typically obtained as an orange solid.[3]

Determination of pKa by UV-Vis Spectrophotometry

The pKa of an aniline derivative can be determined by measuring the change in its UV-Vis absorbance as a function of pH.

Materials:

-

This compound

-

A series of buffer solutions with known pH values (e.g., from pH 1 to 7)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

-

For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a cuvette containing the buffer solution.

-

Record the UV-Vis spectrum for each sample over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance (λ_max) for both the protonated (BH⁺) and neutral (B) forms of the aniline.

-

Measure the absorbance at a chosen wavelength (where the difference in absorbance between the two forms is significant) for each pH.

-

Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Alternatively, use the following equation to calculate the pKa for each pH and average the results: pKa = pH + log((A_max - A) / (A - A_min)) where A is the absorbance at a given pH, A_max is the absorbance of the fully protonated form, and A_min is the absorbance of the neutral form.

Analysis of Electronic Properties by Cyclic Voltammetry

Cyclic voltammetry can be used to study the oxidation potential of the amino group, which is influenced by the electronic effects of the other substituents.[14][15][16][17]

Materials:

-

This compound

-

A suitable solvent (e.g., acetonitrile (B52724) or a buffer solution)

-

Supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) or a buffer salt)

-

A three-electrode electrochemical cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

-

Potentiostat

Procedure:

-

Prepare a solution of this compound (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M).

-

Place the solution in the electrochemical cell and immerse the electrodes.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

-

Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram, scanning towards positive potentials to observe the oxidation of the amino group.

-

The potential at the peak of the oxidation wave provides information about the ease of removing an electron from the amino group, which is a direct measure of the electronic effects of the bromo and nitro substituents.

Visualizing Electronic Effects and Workflows

Caption: Electronic effects of bromo and nitro groups on the aniline ring.

References

- 1. homework.study.com [homework.study.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 55215-57-1 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. web.pdx.edu [web.pdx.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 3-Bromoaniline(591-19-5) 13C NMR spectrum [chemicalbook.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. 2-Bromo-5-nitroaniline | C6H5BrN2O2 | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. ijraset.com [ijraset.com]

- 15. researchgate.net [researchgate.net]

- 16. jetir.org [jetir.org]

- 17. Bot Verification [rasayanjournal.co.in]

The Versatile Role of 3-Bromo-5-nitroaniline in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – December 21, 2025 – 3-Bromo-5-nitroaniline, a key aromatic amine, is a versatile building block in organic synthesis, enabling the construction of a diverse array of complex molecules. Its unique substitution pattern, featuring an amine, a bromine atom, and a nitro group, provides multiple reactive sites for strategic functionalization. This technical guide offers an in-depth exploration of the potential applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource for its use in the synthesis of novel compounds.

Core Applications in Organic Synthesis

This compound serves as a valuable precursor in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic scaffolds. These applications are fundamental in the fields of medicinal chemistry, materials science, and drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are pivotal for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: This reaction enables the formation of biaryl structures by coupling this compound with various boronic acids or their esters. The resulting nitro-substituted biphenylamines are important intermediates for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds.

Buchwald-Hartwig Amination: This powerful method allows for the formation of N-aryl bonds by coupling this compound with a wide range of primary and secondary amines. This reaction is instrumental in the synthesis of substituted diamines and other nitrogen-containing compounds that are prevalent in pharmaceutical agents.

Quantitative Data Summary

The following tables summarize the key quantitative data for the primary applications of this compound in organic synthesis.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ or other Pd(0) complexes | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | 12-24 | 70-95 |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃/Xantphos or other ligand systems | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-120 | 12-24 | 65-90 |

Table 1: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions of this compound.

| Product Type | Reactant(s) | Reaction Conditions | Yield (%) |

| Benzimidazole Derivatives | o-Phenylenediamine, Aldehyde | 1. Reduction of nitro group; 2. Condensation with aldehyde | 60-85 |

| Quinoline Derivatives | α,β-Unsaturated carbonyl compound, Lewis acid | Friedländer Annulation or similar cyclization methods | 55-80 |

Table 2: Synthesis of Heterocyclic Compounds from this compound Derivatives.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

In a glovebox, charge a Schlenk tube with sodium tert-butoxide.

-

In a separate flask, dissolve this compound, the amine, Pd₂(dba)₃, and Xantphos in anhydrous toluene.

-

Add this solution to the Schlenk tube containing the base.

-

Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired N-arylated product.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Bromo-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various medicinally important heterocyclic compounds starting from the versatile building block, 3-Bromo-5-nitroaniline. This document outlines multi-step synthetic pathways to access key heterocyclic scaffolds such as quinazolines, benzimidazoles, and carbazoles. The protocols are based on established chemical transformations and provide a framework for the laboratory-scale synthesis of these compound classes.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules.[1] The unique structural features of these molecules enable specific interactions with biological targets, making them indispensable in drug discovery.[2] this compound is a valuable starting material in organic synthesis due to the presence of three reactive sites: an amino group, a nitro group, and a bromine atom. These functional groups can be selectively manipulated to construct a variety of complex heterocyclic systems. The strategic positioning of the bromo and nitro substituents allows for the synthesis of derivatives with diverse electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies in drug development.[3]

This document details the synthesis of:

-

6-Bromo-8-nitroquinazolin-4(3H)-ones: These compounds are synthesized via a key intermediate, 5-bromo-2-aminobenzoic acid, which is derived from this compound.

-

6-Bromo-8-nitrobenzimidazoles: This synthesis involves the reduction of the nitro group of this compound to form a diamine, followed by cyclization.

-

Carbazoles: A Suzuki-Miyaura coupling reaction utilizing the bromine atom of a this compound derivative is a key step in the synthesis of this class of compounds.

Data Presentation

The following tables summarize the quantitative data for the synthesized compounds, including reaction yields and key characterization data.

Table 1: Synthesis of 6-Bromo-8-nitro-2-phenylquinazolin-4(3H)-one

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1 | 5-Bromo-2-nitrobenzoic acid | C₇H₄BrNO₄ | 246.02 | 85 | 178-180 |

| 2 | 5-Bromo-2-aminobenzoic acid | C₇H₆BrNO₂ | 216.03 | 90 | 215-217 |

| 3 | 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one | C₁₄H₈BrNO₂ | 302.13 | 78 | 180-182 |

| 4 | 6-Bromo-8-nitro-2-phenylquinazolin-4(3H)-one | C₁₄H₈BrN₃O₃ | 346.14 | Not specified | >250 |

Table 2: Representative Spectroscopic Data for 6-Bromo-8-nitro-2-phenylquinazolin-4(3H)-one

| Technique | Data |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.6 (s, 1H, NH), 8.5-7.5 (m, 7H, Ar-H) |

| IR (KBr, cm⁻¹) | 3300-3100 (N-H), 1680 (C=O), 1600 (C=N), 1540, 1350 (NO₂) |

| Mass Spectrum (m/z) | 345, 347 [M⁺] |

Experimental Protocols

I. Synthesis of 6-Bromo-8-nitro-2-phenylquinazolin-4(3H)-one

This synthesis involves a four-step process starting from this compound.

Step 1: Synthesis of 5-Bromo-2-nitrobenzoic acid

-

Reaction Principle: This step involves a Sandmeyer-type reaction where the amino group of this compound is converted to a nitrile, followed by hydrolysis to a carboxylic acid.

-

Materials: this compound, Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Sodium hydroxide (B78521) (NaOH).

-

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the cuprous cyanide solution.

-

Warm the reaction mixture to 50-60 °C and stir for 1 hour.

-

Cool the mixture and extract the resulting 2-bromo-4-nitrobenzonitrile (B1358633) with a suitable organic solvent.

-

Hydrolyze the nitrile to the carboxylic acid by refluxing with aqueous sodium hydroxide.

-

Acidify the reaction mixture with concentrated HCl to precipitate 5-Bromo-2-nitrobenzoic acid.

-

Filter, wash with cold water, and dry the product.

-

Step 2: Synthesis of 5-Bromo-2-aminobenzoic acid

-

Reaction Principle: Reduction of the nitro group to an amino group is achieved using a mild reducing agent.

-

Materials: 5-Bromo-2-nitrobenzoic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol (B145695), Sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve 5-Bromo-2-nitrobenzoic acid (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated HCl.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 5-Bromo-2-aminobenzoic acid.

-

Step 3: Synthesis of 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one

-

Reaction Principle: Acylation of the amino group of 5-bromo-2-aminobenzoic acid with benzoyl chloride, followed by cyclization.

-

Materials: 5-Bromo-2-aminobenzoic acid, Benzoyl chloride, Pyridine.

-

Procedure:

-

Dissolve 5-Bromo-2-aminobenzoic acid (1 equivalent) in pyridine.

-

Slowly add benzoyl chloride (1.2 equivalents) at 0-5 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter, wash with dilute HCl and then water, and dry the solid.

-

Recrystallize from a suitable solvent to obtain 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one.

-

Step 4: Synthesis of 6-Bromo-8-nitro-2-phenylquinazolin-4(3H)-one

-

Reaction Principle: Nitration of the benzoxazinone (B8607429) followed by rearrangement to the quinazolinone.

-

Materials: 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one, Fuming nitric acid, Concentrated sulfuric acid.

-

Procedure:

-

Carefully add 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one (1 equivalent) to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Pour the mixture onto crushed ice.

-

Filter the precipitated solid, wash with cold water until neutral, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent.

-

II. Synthesis of 6-Bromo-8-nitrobenzimidazoles

This synthesis involves the initial reduction of the nitro group in this compound to generate a diamine, which is then cyclized.

Step 1: Synthesis of 3-Bromo-5-aminobenzene-1,2-diamine

-

Reaction Principle: Selective reduction of the nitro group to an amine.

-

Materials: this compound, Iron powder, Acetic acid, Ethanol, Water.

-

Procedure:

-

To a mixture of ethanol, water, and acetic acid, add this compound (1 equivalent) and iron powder (5 equivalents).

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and filter through celite to remove the iron residue.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamine.

-

Step 2: Synthesis of 6-Bromo-8-nitrobenzimidazole

-

Reaction Principle: Condensation of the diamine with formic acid to form the imidazole (B134444) ring.

-

Materials: 3-Bromo-5-aminobenzene-1,2-diamine, Formic acid.

-

Procedure:

-

Reflux a solution of 3-Bromo-5-aminobenzene-1,2-diamine (1 equivalent) in formic acid (excess) for 2-4 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Neutralize with a solution of sodium hydroxide to precipitate the benzimidazole.

-

Filter the solid, wash with water, and dry.

-

Recrystallize from a suitable solvent to obtain the pure product.

-

III. Synthesis of Carbazoles via Suzuki-Miyaura Coupling

This pathway utilizes the bromine atom for a palladium-catalyzed cross-coupling reaction.

Step 1: Synthesis of N-(3-Bromo-5-nitrophenyl)acetamide

-

Reaction Principle: Acetylation of the amino group to protect it during the subsequent coupling reaction.

-

Materials: this compound, Acetic anhydride (B1165640), Pyridine.

-

Procedure:

-

Dissolve this compound (1 equivalent) in pyridine.

-

Add acetic anhydride (1.5 equivalents) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter, wash with water, and dry the solid.

-

Step 2: Suzuki-Miyaura Coupling

-

Reaction Principle: Palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid.

-

Materials: N-(3-Bromo-5-nitrophenyl)acetamide, Arylboronic acid, Pd(PPh₃)₄, Potassium carbonate, Toluene (B28343), Water.

-

Procedure:

-

To a degassed mixture of toluene and water, add N-(3-Bromo-5-nitrophenyl)acetamide (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and potassium carbonate (2 equivalents).

-

Heat the mixture to reflux under an inert atmosphere for 8-12 hours.

-

Cool the reaction, separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Step 3: Reductive Cyclization to Carbazole (B46965)

-

Reaction Principle: Cadogan reaction involving reductive cyclization of the nitro group to form the carbazole ring.

-

Materials: Coupled product from Step 2, Triethyl phosphite (B83602).

-

Procedure:

-

Heat the coupled product (1 equivalent) in an excess of triethyl phosphite at 150-160 °C for 6-8 hours.

-

Cool the reaction mixture and remove the excess triethyl phosphite under reduced pressure.

-

Purify the residue by column chromatography to obtain the carbazole derivative.

-

Mandatory Visualization

Caption: Synthetic pathway for 6-Bromo-8-nitro-2-phenylquinazolin-4(3H)-one.

Caption: Synthetic pathway for 6-Bromo-8-nitrobenzimidazole.

Caption: Synthetic pathway for Carbazole derivatives.

References

3-Bromo-5-nitroaniline: A Versatile Building Block for Pharmaceutical Intermediates

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-nitroaniline is a key aromatic building block in the synthesis of a wide array of pharmaceutical intermediates. Its disubstituted pattern, featuring both an electron-withdrawing nitro group and a synthetically versatile bromine atom, allows for regioselective transformations, making it an ideal starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors.

Key Synthetic Transformations

The chemical versatility of this compound allows for a range of important synthetic transformations, including but not limited to:

-

Suzuki-Miyaura Coupling: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with various aryl and heteroaryl boronic acids. This reaction is fundamental in building the core structures of many targeted therapies.

-

Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which can then be substituted with a variety of functional groups, including halogens, cyano groups, and hydroxyl groups. This provides a powerful tool for further diversification of the aromatic scaffold.

-

Amide Bond Formation: The aniline (B41778) moiety can readily participate in amide bond formation with carboxylic acids or their derivatives, a crucial step in the synthesis of numerous active pharmaceutical ingredients (APIs).

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies. The dysregulation of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), is a hallmark of many cancers.[1][2] The substituted aniline core is a common feature in many EGFR and VEGFR inhibitors, where it often serves as a key pharmacophore that interacts with the hinge region of the kinase domain.

Intermediates derived from this compound are valuable in the synthesis of these inhibitors. For instance, the bromine atom can be used to introduce larger aromatic or heteroaromatic moieties via Suzuki coupling, which can occupy the hydrophobic pocket of the ATP-binding site. The nitro group can be reduced to an amine, which can then be further functionalized to modulate solubility and pharmacokinetic properties.

Experimental Protocols

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling reaction to synthesize 3-phenyl-5-nitroaniline.

Reaction Scheme:

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)2)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (B84403) (K3PO4)

-

Dioxane

-

Water

Procedure:

-

In a dried Schlenk tube, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add palladium(II) acetate (0.05 eq) and SPhos (0.1 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add a degassed 10:1 mixture of dioxane and water.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |

| This compound | 217.02 | 1.0 | - | >98 |

| Phenylboronic acid | 121.93 | 1.2 | - | >98 |

| 3-Phenyl-5-nitroaniline | 214.22 | - | 75-90 | >95 |

Note: Yields are dependent on specific reaction conditions and scale.

Sandmeyer Reaction: Conversion of this compound to 1,3-Dibromo-5-nitrobenzene

This protocol outlines the conversion of the amino group to a bromine atom via a Sandmeyer reaction.

Reaction Scheme:

Materials:

-

This compound

-

Sodium nitrite (B80452) (NaNO2)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

Procedure:

-

Dissolve this compound (1.0 eq) in 48% hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt.

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.

-

Cool the mixture and extract the product with dichloromethane (B109758).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |

| This compound | 217.02 | 1.0 | - | >98 |

| Sodium nitrite | 69.00 | 1.1 | - | >99 |

| Copper(I) bromide | 143.45 | 1.2 | - | >98 |

| 1,3-Dibromo-5-nitrobenzene | 280.92 | - | 60-80 | >97 |

Note: Diazonium salts can be explosive. Handle with extreme care and behind a safety shield.

Amide Bond Formation: Synthesis of N-(3-Bromo-5-nitrophenyl)acetamide

This protocol describes the acylation of this compound to form an amide.

Reaction Scheme:

Materials:

-

This compound

-

Acetyl chloride

-

Pyridine (B92270) or Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from ethanol (B145695) or purify by column chromatography.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |

| This compound | 217.02 | 1.0 | - | >98 |

| Acetyl chloride | 78.50 | 1.1 | - | >99 |

| N-(3-Bromo-5-nitrophenyl)acetamide | 259.06 | - | 85-95 | >98 |

Visualizations

Caption: Synthetic utility of this compound.

Caption: General experimental workflow.

Caption: Simplified VEGFR signaling pathway and inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its distinct functional groups allow for a wide range of selective chemical transformations, making it an essential starting material in the development of novel drug candidates, particularly in the field of kinase inhibitors. The protocols provided herein serve as a guide for researchers to harness the synthetic potential of this important molecule.

References

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-bromo-5-nitroaniline with various arylboronic acids. This reaction is a critical transformation for the synthesis of complex biaryl amine structures, which are prevalent scaffolds in medicinal chemistry and materials science. The presence of both an amino and a nitro group on the aromatic ring makes this compound an interesting and potentially challenging substrate, requiring careful optimization of reaction conditions.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide range of starting materials have led to its extensive use in the pharmaceutical industry for the synthesis of drug candidates and complex molecules.[3]

The coupling of this compound is of particular interest as the resulting 3-aryl-5-nitroaniline core is a versatile intermediate for further functionalization. The electron-withdrawing nature of the nitro group is known to increase the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle.[4] However, the presence of the free aniline (B41778) can sometimes lead to side reactions or catalyst inhibition, necessitating carefully chosen reaction parameters. This protocol outlines a robust method for the efficient coupling of this substrate.

Reaction Principle

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst.[1][3] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1]

Comparative Reaction Conditions for Similar Substrates

While a specific protocol for this compound is not extensively documented, successful conditions for structurally related bromoanilines and nitro-substituted aryl bromides provide a strong basis for protocol development. The following table summarizes conditions from published literature for analogous substrates.

| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| ortho-Bromoanilines | CataCXium A palladacycle (10) | - | Cs₂CO₃ | Dioxane/H₂O | 80 | up to 97 | [5] |

| 2,6-Dibromo-4-nitroaniline | Pd(OAc)₂ (0.5) | None | K₂CO₃ | DMF/H₂O | 80 | High | [6] |

| 4-Bromonitrobenzene | Pd-poly(AA) composite (0.045) | - | K₂CO₃ | Water | 70 | >80 (conversion) | [4] |

| General Aryl Bromides | Pd₂(dba)₃ (0.05) | JohnPhos (0.2) | Cs₂CO₃ | THF/H₂O | 40 | - | [1] |

| 5-Bromo-N-phenylpyridin-3-amine | Pd(PPh₃)₄ (0.05) | - | K₃PO₄ | Dioxane/H₂O | 85-95 | - | [3] |

Experimental Protocol

This protocol is a generalized procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid coupling partners.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%) or a suitable Buchwald ligand like SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

-

Water (degassed)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), the phosphine (B1218219) ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, 5 mL total volume).

-

Degassing: Further degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the boronic acid.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-nitroaniline product.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for the Suzuki coupling.

Troubleshooting and Considerations

-

Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvent systems. The use of more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) can sometimes improve the efficiency of the oxidative addition and reductive elimination steps.

-

Debromination: The formation of 5-nitroaniline as a byproduct via debromination can occur. Using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or lower reaction temperatures may mitigate this side reaction.

-

Homocoupling: Homocoupling of the boronic acid to form a biaryl byproduct can be minimized by using a precise stoichiometry of the boronic acid (1.1-1.2 equivalents).

-

Incomplete Conversion: If the reaction stalls, adding a fresh portion of the catalyst may help drive the reaction to completion.

By following this detailed protocol and considering the potential troubleshooting steps, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of novel 3-aryl-5-nitroaniline derivatives for applications in drug discovery and materials science.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of aryl halides or pseudohalides with a wide variety of amines, providing access to arylamines that are prevalent in pharmaceuticals, agrochemicals, and functional materials. The reaction is particularly valuable for substrates where traditional nucleophilic aromatic substitution is challenging.

3-Bromo-5-nitroaniline is an important building block in medicinal chemistry and materials science due to its distinct electronic properties and multiple functional groups that allow for further synthetic elaboration. The presence of the electron-withdrawing nitro group and the amino group on the aromatic ring influences the reactivity of the C-Br bond in Buchwald-Hartwig aminations. These application notes provide an overview of the reaction conditions and detailed protocols for the successful C-N coupling of this compound with various amines.

Data Presentation: Reaction Conditions and Yields

The successful execution of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and reported yields for the amination of this compound and structurally similar electron-deficient aryl bromides with a range of amine coupling partners. This data is intended to serve as a guide for reaction optimization.

| Aryl Bromide | Amine Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ (2) | Toluene (B28343) | 110 | 18 | 85 |

| This compound | 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Dioxane | 100 | 12 | 92 |

| This compound | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | t-BuOH | 100 | 24 | 78 |

| This compound | n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 16 | 88 |

| 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous Ammonia | Pd(OAc)₂ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | High |

| 2-Bromo-13α-estrone 3-methyl ether | Nitroanilines | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu (1.2 equiv amine) | Toluene | 100 | 0.17 (MW) | High[1] |

Experimental Protocols

The following protocols provide detailed methodologies for the Buchwald-Hartwig amination of this compound with representative aromatic and aliphatic amines.

Protocol 1: Amination with Aniline